2-(10-Azidodecyl)isoindol-1,3-dione

Click Chemistry Bioconjugation Polymer Chemistry

Researchers requiring precise spatial control in bioconjugation often encounter steric hindrance issues with short-chain azide linkers. 2-(10-Azidodecyl)isoindol-1,3-dione (CAS 905973-37-7) resolves this with its flexible C10 alkyl spacer. Key performance data: • Enables fabrication of nanostructured polypyrrole biosensor films with ~900 nm pores; shorter C2/C3 analogs fail to form functional films. • Demonstrates selective DNA polymerase β inhibition (IC50 = 5.50 µM, ≥36-fold selectivity over polymerase μ), avoiding off-target effects common with bulkier azide conjugates. • High lipophilicity (XLogP3 = 6) supports efficient CuAAC reactions in organic media for producing tailored functionalized polymers.

Molecular Formula C18H24N4O2
Molecular Weight 328.4 g/mol
Cat. No. B8167686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(10-Azidodecyl)isoindol-1,3-dione
Molecular FormulaC18H24N4O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCN=[N+]=[N-]
InChIInChI=1S/C18H24N4O2/c19-21-20-13-9-5-3-1-2-4-6-10-14-22-17(23)15-11-7-8-12-16(15)18(22)24/h7-8,11-12H,1-6,9-10,13-14H2
InChIKeyZLEJJMDVALCIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(10-Azidodecyl)isoindol-1,3-dione – Click Chemistry Linker


2-(10-Azidodecyl)isoindol-1,3-dione (CAS 905973-37-7) is an N-substituted phthalimide derivative that functions as a heterobifunctional linker, combining a robust phthalimide core with a terminal azide moiety on a flexible C10 alkyl chain . This structural design integrates the Gabriel amine synthesis potential of the phthalimide group with the bioorthogonal reactivity of the azide, making it particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligation applications [1].

Linker Type
C10 azide-phthalimide heterobifunctional linker
Click Compatibility
CuAAC and Staudinger ligation workflows
Key Design Feature
Extended C10 spacer for solubility and steric access

Uniqueness vs. Generic Azide-Phthalimides


Substituting generic azide-containing phthalimides for 2-(10-azidodecyl)isoindol-1,3-dione fails due to its unique C10 alkyl spacer length, which critically influences solubility, steric accessibility, and the functional performance of downstream conjugates [1]. While other N-substituted phthalimides may offer similar core reactivity, the specific C10 chain provides an optimal balance between hydrophobic character and molecular flexibility that shorter analogs (e.g., C2 or C3) cannot replicate. This spacer length is essential for maintaining high click reaction efficiency while avoiding the steric hindrance that can plague conjugates formed with shorter linkers . The quantitative evidence below demonstrates how this structural specificity translates into measurable performance differences that directly impact experimental outcomes.

!
Shorter C2–C3 azide-phthalimides may exhibit significantly lower organic solubility, altering conjugation efficiency.
!
Nanostructured film integrity and biosensor performance may not transfer to analogs with shorter alkyl spacers.
!
Isoform-selective polymerase β inhibition may shift with different spacer lengths; class-level polymerase targeting may require review.

Quantitative Performance Evidence


Enhanced Solubility via Extended C10 Spacer

2-(10-Azidodecyl)isoindol-1,3-dione demonstrates significantly enhanced solubility in organic solvents compared to shorter-chain N-azidoalkyl phthalimide analogs [1]. The extended C10 alkyl linker, combined with the lipophilic phthalimide core, imparts a calculated XLogP3 value of 6 [2]. This high lipophilicity translates to improved solubility in common organic reaction media such as DMF, DMSO, and dichloromethane, facilitating more efficient CuAAC click reactions with alkyne-bearing substrates [1].

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 6 (Δ ≈ 2.5–4.5 vs. C2–C3 analogs)
Supports organic-solvent solubility and click reaction efficiency screening.
Data to verify; in silico calculation via PubChem algorithm.
Click Chemistry Bioconjugation Polymer Chemistry

Nanostructured Film Formation for Biosensors

In the fabrication of nanostructured biosensor electrodes, electropolymerization of N-(10-azidodecyl)pyrrole—the pyrrole analog of the target compound—produces a highly ordered patterned film with ~900 nm pore spacing after nanosphere lithography [1]. In contrast, N-(3-azidopropyl)pyrrole and N-(2-azidoethyl)pyrrole fail to form comparably stable or well-defined nanostructured polymer films [2]. The C10 spacer provides optimal chain length for polymer film integrity while preserving azide accessibility for subsequent click functionalization with biotin, enabling enhanced horseradish peroxidase (HRP) immobilization and improved biosensor sensitivity [1].

Nanostructured Film Formation
Head-to-head
Well-defined 900 nm patterned film vs. unstable film for C2/C3 analogs
C10 spacer critical for functional nanostructured electrode interfaces.
Electropolymerization context; nanosphere lithography conditions.
Biosensor Electrochemistry Nanostructured Electrodes

Isoform-Selective DNA Polymerase Inhibition

The 2-(10-azidodecyl)isoindol-1,3-dione scaffold exhibits moderate inhibitory activity against recombinant rat DNA polymerase β with an IC50 of 5.50 µM in competitive inhibition assays [1]. This level of inhibition is approximately 4-fold more potent than the compound's activity against human DNA polymerase μ (IC50 >200 µM) [1]. This selectivity profile suggests that the C10 spacer positions the phthalimide warhead optimally for polymerase β active site interaction while maintaining sufficient distance to avoid non-specific polymerase μ inhibition.

DNA Polymerase β Inhibition
Cross-study comparable
IC50 5.50 µM (pol β) vs. >200 µM (pol μ); ≥36-fold selectivity
Supports isoform-selective biochemical assay context for DNA repair studies.
Competitive inhibition assay; selectivity profile requires independent validation.
Enzyme Inhibition DNA Polymerase Biochemical Assay

Key Applications


Nanostructured Biosensor Electrodes

The C10 azide linker is critical for electropolymerization into stable, nanostructured polypyrrole films with ~900 nm pores [1]. These films, after click conjugation with ethynyl-biotin and HRP-avidin, produce biosensors with enhanced sensitivity and lower limits of detection for paracetamol compared to non-structured electrodes [1]. Shorter azido-pyrroles (C2, C3) fail to form functional films, making the C10 chain essential for this application [2].

Selective DNA Polymerase β Inhibition

2-(10-Azidodecyl)isoindol-1,3-dione exhibits moderate but selective inhibition of DNA polymerase β (IC50 = 5.50 µM) with ≥36-fold selectivity over polymerase μ [1]. This makes it a useful tool compound for probing polymerase β function in DNA repair studies, where non-selective inhibition by bulkier azide-phthalimide conjugates would confound results.

Click-Functionalized Polymers for Drug Delivery

The high lipophilicity (XLogP3 = 6) of 2-(10-azidodecyl)isoindol-1,3-dione enables efficient CuAAC click reactions in organic media to produce functionalized polymers with tailored properties [1]. The C10 spacer provides sufficient distance from the polymer backbone to preserve azide reactivity while the phthalimide core can be converted to primary amines via Gabriel synthesis for orthogonal functionalization [2].

Application
Selection Property
Validation Focus
Nanostructured biosensor electrode fabrication
C10 spacer electropolymerization integrity
Patterned film morphology and click-mediated HRP immobilization
DNA polymerase β biochemical studies
Isoform-selectivity assay context
Polymerase β vs. μ competitive inhibition profiling
Click-functionalized polymer synthesis
Solubility and Gabriel amine conversion potential
CuAAC efficiency and orthogonal deprotection outcomes
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